molecular formula C16H17BrN4O2S B2537021 Methyl 7-(3-bromophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 909574-24-9

Methyl 7-(3-bromophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2537021
CAS RN: 909574-24-9
M. Wt: 409.3
InChI Key: WGSDMBVJOUADIQ-UHFFFAOYSA-N
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Description

“Methyl 7-(3-bromophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of such compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthetic route for the design of similar compounds has been described in the literature .


Molecular Structure Analysis

The molecular structure of this compound, like other triazole-pyrimidine-based compounds, has been characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Tuberculostatic Activity

Compounds structurally analogous to the one mentioned have been synthesized and evaluated for their activity against tuberculosis. For instance, analogs like ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have been explored for their potential as antituberculous agents, highlighting the significance of such compounds in the development of new therapeutic options for tuberculosis (Titova et al., 2019).

Antimicrobial and Biocidal Properties

Research into similar compounds has also demonstrated their utility in combating microbial infections. For example, derivatives have shown excellent biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, indicating their potential for development into new antimicrobial agents (Youssef et al., 2011).

Antitumor Activities

Certain derivatives have been synthesized and tested for their in vitro antitumor activities, revealing high potency against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. These findings underscore the potential therapeutic applications of these compounds in oncology (Gomha et al., 2017).

Advanced Synthetic Methods

Research has also focused on developing new synthetic methodologies for these compounds, aiming at more efficient and eco-friendly approaches. For instance, novel additives have been introduced for the practical preparation of triazolo-pyrimidine derivatives, demonstrating the ongoing innovation in synthetic organic chemistry aimed at optimizing the synthesis of such complex molecules (Khaligh et al., 2020).

Organometallic Chemistry

The exploration of organotin(IV) derivatives of related compounds has opened up new avenues in organometallic chemistry, particularly in the synthesis and characterization of complexes with potential antimicrobial activity. These studies not only broaden the understanding of the structural properties of these complexes but also highlight their potential biomedical applications (Ruisi et al., 2010).

properties

IUPAC Name

methyl 7-(3-bromophenyl)-5-ethyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2S/c1-4-11-12(14(22)23-2)13(9-6-5-7-10(17)8-9)21-15(18-11)19-16(20-21)24-3/h5-8,13H,4H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSDMBVJOUADIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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